(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate
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Overview
Description
(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate is a complex organic compound that features a unique combination of indole, benzofuran, and sulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate typically involves multiple steps. The process begins with the preparation of the indole and benzofuran intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and cellular processes.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds that contain the indole moiety.
Benzofuran derivatives: Compounds that feature the benzofuran structure.
Sulfonate esters: Compounds with the sulfonate functional group.
Uniqueness
What sets (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate apart is its unique combination of these three functional groups, which can result in distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C25H19NO5S |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
[(2E)-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C25H19NO5S/c1-16-7-10-19(11-8-16)32(28,29)31-18-9-12-21-23(14-18)30-24(25(21)27)13-17-15-26(2)22-6-4-3-5-20(17)22/h3-15H,1-2H3/b24-13+ |
InChI Key |
BRGWQASFFUQOAL-ZMOGYAJESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C\C4=CN(C5=CC=CC=C54)C)/O3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CN(C5=CC=CC=C54)C)O3 |
Origin of Product |
United States |
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